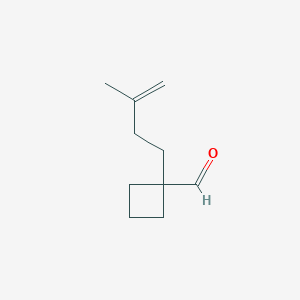

1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde

Description

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

1-(3-methylbut-3-enyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h8H,1,3-7H2,2H3 |

InChI Key |

JKQMXZFFTAOHFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally involves:

- Formation of the cyclobutane ring bearing an aldehyde function.

- Introduction of the 3-methylbut-3-en-1-yl substituent via alkylation or cross-coupling.

- Control of oxidation state to maintain the aldehyde functionality.

Key Synthetic Routes

Oxidation of 3-Methylcyclobutanol Derivatives

A common approach to aldehydes on cyclobutane rings is the oxidation of the corresponding cyclobutanol. For example, 3-methylcyclobutanol can be oxidized using mild oxidants such as pyridinium chlorochromate (PCC) or catalytic oxidation methods to yield the corresponding cyclobutane-1-carbaldehyde derivatives. This method is adaptable to introducing the 3-methylbut-3-en-1-yl substituent prior to oxidation via alkylation.

Controlled Reduction of Nitriles to Aldehydes

Recent protocols have demonstrated the controlled reduction of nitriles to aldehydes using sodium hydride and zinc chloride. This method is applicable to cyclobutane nitrile derivatives and can be tailored to generate cyclobutane aldehydes with various substituents, including alkyl or alkenyl side chains.

Detailed Preparation Procedure Example

Based on the literature, a plausible preparation method for 1-(3-methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde could be outlined as follows:

| Step | Reaction | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 3-methylbut-3-en-1-yl bromide (alkylating agent) | From 3-methylbut-3-en-1-ol via PBr3 or similar | 85% | Precursor for alkylation |

| 2 | Alkylation of cyclobutanone or cyclobutanol derivative | Base (e.g., NaH), THF, 0 °C to RT | 70-80% | Introduces the 3-methylbut-3-en-1-yl substituent |

| 3 | Oxidation of cyclobutanol intermediate to aldehyde | PCC or Swern oxidation, anhydrous conditions | 75-85% | Mild conditions prevent overoxidation |

| 4 | Purification | Column chromatography or recrystallization | - | Ensures high purity |

Comparative Analysis of Oxidation Methods for Cyclobutane Alcohols

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH2Cl2, RT | Mild, selective for aldehydes | Toxic chromium waste | 75-85% |

| Swern Oxidation | DMSO, oxalyl chloride, Et3N, -78 °C to RT | Mild, no heavy metals | Requires low temperature | 70-80% |

| Potassium Permanganate (KMnO4) | Aqueous, basic or acidic | Strong oxidant, cheap | Overoxidation risk | Variable, often lower |

| Catalytic Oxidation (e.g., TEMPO) | Mild, catalytic amounts | Environmentally friendly | Requires catalyst optimization | 70-90% |

Research Findings and Notes

- The alkylation step to introduce the 3-methylbut-3-en-1-yl side chain is critical and typically performed under strong base conditions with careful temperature control to avoid side reactions.

- Oxidation of the cyclobutanol intermediate to the aldehyde must be carefully controlled to prevent further oxidation to carboxylic acids or ring cleavage.

- Ozonolysis and other oxidative cleavage methods are more commonly used for related cyclobutane carboxylic acids than aldehydes but provide insight into functional group transformations on the cyclobutane ring.

- Controlled reduction of nitriles to aldehydes using sodium hydride and zinc chloride offers a novel pathway that could be adapted for cyclobutane systems, potentially allowing the synthesis of aldehydes from nitrile precursors with high selectivity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| Oxidation of cyclobutanol | 3-Methylcyclobutanol derivative | PCC, Swern reagents | Anhydrous, mild temp | 75-85% | Common, reliable |

| Alkylation + Oxidation | Cyclobutanone + alkyl bromide | NaH, PCC | Base for alkylation, mild oxidation | 70-80% | Requires multi-step |

| Ozonolysis of benzylidene intermediate | 3-Benzylidene cyclobutyl acid | O3, DMS | Low temp, controlled | 78-84% | For acid derivatives |

| Nitrile reduction | Cyclobutane nitrile | NaH, ZnCl2 | Controlled reduction | 80-85% | Novel, selective |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylic position of the 3-methylbut-3-en-1-yl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as halides, amines, and thiols

Major Products:

Oxidation: 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carboxylic acid

Reduction: 1-(3-Methylbut-3-en-1-yl)cyclobutanemethanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Key Differences :

- Alkene Position : The but-3-en-1-yl substituent in the target compound vs. but-2-en-1-yl in the cyclopentane analog affects steric and electronic interactions. The terminal double bond in the target compound may enhance reactivity in catalytic cycles.

Cyclobutane Carbaldehydes with Functionalized Substituents

Key Differences :

- Hydroxy Substituent: Introduces polar interactions, improving aqueous solubility but reducing compatibility with non-polar reaction media.

- Fluorinated Substituent : Increases the aldehyde’s electrophilicity, making it more reactive in nucleophilic additions or condensations.

Heterocyclic and Ester Derivatives

Key Differences :

- Ether vs. Alkene : The oxolane substituent’s oxygen atom enables dipole interactions, altering solubility and reactivity profiles.

- Aldehyde vs. Ester : The aldehyde group in the target compound is more electrophilic than esters, favoring reactions like nucleophilic addition or oxidation.

Biological Activity

1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde is a unique organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's synthesis, biological interactions, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the cyclization of 3-methylbut-3-en-1-yl bromide with cyclobutanone, followed by oxidation to introduce the aldehyde group. The reaction requires careful temperature control and inert atmospheres to prevent side reactions.

Chemical Structure:

- Molecular Formula: C₉H₁₄O

- Molecular Weight: Approximately 142.21 g/mol

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can potentially alter the function of these biomolecules, influencing various biochemical pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Anti-inflammatory Effects:

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

3. Interaction with Biomolecules:

The compound has been shown to interact with various biomolecules, including proteins and nucleic acids. These interactions can influence cellular signaling pathways, potentially leading to therapeutic effects in diseases such as cancer and autoimmune disorders .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanisms

In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a notable decrease in the levels of TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory responses through inhibition of NF-kB signaling pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₁₄O | Antimicrobial, Anti-inflammatory |

| 2-(4-Hydroxyphenyl)-2-methylpropionaldehyde | C₉H₁₂O₂ | Antioxidant, Antimicrobial |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | Antioxidant, Antimicrobial |

This table illustrates how different compounds share certain biological activities while also highlighting the unique aspects of this compound.

Q & A

Basic: What are the common synthetic routes for 1-(3-Methylbut-3-en-1-yl)cyclobutane-1-carbaldehyde, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclobutane ring formation and functional group introduction. Key steps may include:

- Aldehyde Installation : Via oxidation of a primary alcohol or selective protection/deprotection strategies.

- Cyclobutane Construction : Using [2+2] photocycloaddition or strain-driven ring-closing metathesis.

- Substituent Addition : The 3-methylbut-3-en-1-yl group is introduced via alkylation or coupling reactions (e.g., Suzuki-Miyaura).

Optimization focuses on temperature control (e.g., low temps for stereoselectivity), solvent polarity (e.g., THF for solubility), and catalysts (e.g., palladium for cross-couplings). Purification often employs column chromatography with silica gel and gradient elution .

Advanced: How can computational methods like Density Functional Theory (DFT) aid in understanding the compound’s reactivity?

DFT calculations predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to identify reactive sites. For example:

- Aldehyde Reactivity : The carbonyl carbon’s electrophilicity is quantified via partial charge analysis.

- Cyclobutane Strain : Ring strain energy (~110 kJ/mol for cyclobutanes) is computed to assess stability.

- Transition States : Modeling [2+2] cycloadditions reveals steric effects from the methylbutenyl group. These insights guide experimental design, such as selecting nucleophiles for aldehyde reactions .

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR identify substituents (e.g., aldehydes at ~9.8 ppm for H, ~200 ppm for C).

- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHO).

- X-ray Crystallography : Resolves stereochemistry and ring conformation using SHELX software .

Advanced: What strategies resolve contradictions between NMR data and X-ray crystallography results?

Discrepancies may arise from dynamic effects (e.g., ring puckering) or crystal packing. Solutions include:

- Variable-Temperature NMR : Detects conformational exchange broadening.

- DFT-Conformational Analysis : Compares computed NMR shifts with experimental data.

- Complementary Techniques : Use electron diffraction or neutron crystallography for ambiguous cases .

Basic: How does the cyclobutane ring influence the compound’s stability?

The cyclobutane’s angle strain increases reactivity:

- Thermal Sensitivity : Prone to ring-opening at elevated temperatures (>100°C).

- Steric Effects : Substituents like the methylbutenyl group hinder planarization, stabilizing the chair-like conformation. Stability is assessed via thermogravimetric analysis (TGA) .

Advanced: How does the aldehyde group participate in nucleophilic addition under varying conditions?

- Acidic Conditions : Protonation enhances electrophilicity, favoring water or alcohol additions.

- Basic Conditions : Enolate formation competes with nucleophilic attack.

- Steric Hindrance : The methylbutenyl group may slow bulkier nucleophiles (e.g., Grignard reagents). Kinetic studies using in-situ IR monitor reaction progress .

Basic: What are the key steps in purifying this compound?

- Liquid-Liquid Extraction : Separates organic impurities using ethyl acetate/water.

- Chromatography : Reverse-phase HPLC with C18 columns for polar byproducts.

- Crystallization : Slow evaporation from hexane/ethyl acetate yields single crystals for X-ray analysis .

Advanced: What is the role of the exocyclic double bond in [2+2] cycloadditions?

The electron-rich double bond undergoes photochemical [2+2] reactions with alkenes or carbonyls. Regioselectivity depends on:

- Orbital Orientation : Suprafacial vs. antarafacial interactions.

- Substituent Effects : Methyl groups enhance diene character. Product stereochemistry is analyzed via NOESY NMR .

Advanced: How to design enzyme inhibition assays to study biological interactions?

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase).

- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding kinetics.

- Control Experiments : Compare with analogs lacking the aldehyde group to isolate functional contributions .

Basic: What are the comparative structural features with similar cyclobutane derivatives?

| Compound Name | Key Structural Differences | Reactivity Implications |

|---|---|---|

| 1-(3-Bromothiophen-2-yl)cyclobutane-1-carbaldehyde | Bromothiophene vs. methylbutenyl | Enhanced cross-coupling activity |

| 1-{Bicyclo[2.2.1]heptan-2-yl}cyclobutane-1-carbaldehyde | Bicyclic vs. monocyclic | Reduced ring strain |

| Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate | Trifluoromethyl vs. aldehyde | Increased metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.